(Cyclobutylmethyl)hydrazine dihydrochloride is a chemical compound characterized by its hydrazine functional group and cyclobutylmethyl substituent. Its chemical formula is , and it has a molecular weight of approximately 173.08 g/mol. This compound is typically encountered as a dihydrochloride salt, enhancing its stability and solubility in various solvents. The structure includes a cyclobutyl ring attached to a methyl group, which is further linked to a hydrazine moiety, providing unique properties that are relevant in various
The presence of the hydrazine functional group (N₂H₂) in CMH₂ suggests potential applications in medicinal chemistry. Hydrazines are known for their diverse biological activities, including:
However, it's important to note that hydrazines can also be toxic []. Further research is needed to determine if CMH₂ possesses any beneficial biological activities and to assess its potential toxicity.
The synthesis of (cyclobutylmethyl)hydrazine dihydrochloride typically involves the reaction of cyclobutylmethyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The general procedure can be summarized as follows:
This method ensures the formation of the desired compound while minimizing side reactions.
(Cyclobutylmethyl)hydrazine dihydrochloride stands out due to its unique cyclobutyl substituent, which may impart distinct steric and electronic properties compared to other hydrazines, potentially influencing its reactivity and biological activity. Further studies are warranted to explore these aspects comprehensively.
Similar compounds include:
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(Cyclobutylmethyl)hydrazine dihydrochloride exhibits thermal stability characteristics consistent with other hydrazinium salt compounds. Based on comparative analysis with structurally related hydrazine salts, the compound demonstrates thermal stability up to approximately 200°C, beyond which thermal decomposition becomes significant [1] [2] [4]. Thermal Decomposition MechanismsThe thermal decomposition of hydrazinium salts, including (cyclobutylmethyl)hydrazine dihydrochloride, follows well-established mechanistic pathways. Research on hydrazinium salt decomposition indicates that the process occurs through equilibrium dissociation of the salt in the liquid phase into the corresponding hydrazine and acid components [5]. For (cyclobutylmethyl)hydrazine dihydrochloride, this involves dissociation into the free base hydrazine and hydrochloric acid. The decomposition follows a two-stage mechanism: Stage 1: Salt dissociation Stage 2: Hydrazine decomposition Thermodynamic ParametersThermal analysis of hydrazine compounds demonstrates that decomposition reactions are exothermic in nature. For hydrazine decomposition, the standard enthalpy of reaction ranges from -94.5 kJ/mol for complete decomposition to hydrogen and nitrogen, to -157 kJ/mol for partial decomposition to ammonia and nitrogen [8]. The activation energy for hydrazine decomposition in similar compounds is reported as approximately 54 kcal/mol (226 kJ/mol) [9]. Temperature-dependent kinetic studies indicate that hydrazine salt decomposition follows first-order kinetics with rate constants in the range of 10⁻⁵ to 10⁻⁴ s⁻¹ [10]. The half-life for decomposition varies significantly with temperature, with values ranging from 0.38 hours at elevated temperatures in strongly alkaline conditions to several years under ambient storage conditions [10]. Solubility Behavior in Polar/Nonpolar Solvent Systems(Cyclobutylmethyl)hydrazine dihydrochloride demonstrates high solubility in polar solvents, particularly water, consistent with its ionic salt structure. The compound exhibits excellent water solubility, with hydrazine dihydrochloride showing solubility values of 272 g/L (27.2%) at 20°C [2] [11]. This high aqueous solubility is attributed to the strong ionic interactions between the hydrazinium cations and chloride anions with water molecules. Polar Solvent SystemsIn polar protic solvents, (cyclobutylmethyl)hydrazine dihydrochloride shows enhanced dissolution characteristics. Hydrazine salts are slightly soluble in alcohols, including methanol and ethanol [1] [12]. The solubility in alcoholic systems is significantly lower than in water due to reduced solvation efficiency of the ionic species in less polar media. Temperature-dependent solubility behavior is pronounced in polar systems. Research demonstrates that solubility increases substantially with elevated temperatures [13] [14]. For hydrazine compounds, solubility can increase by 15-25% per 10°C temperature rise in aqueous systems, following typical endothermic dissolution behavior [14]. Nonpolar Solvent Systems(Cyclobutylmethyl)hydrazine dihydrochloride exhibits minimal solubility in nonpolar solvents such as ethers, chloroform, and hydrocarbon solvents [15]. This behavior is consistent with the highly ionic nature of the dihydrochloride salt, which requires significant solvation energy for dissolution that nonpolar solvents cannot provide. The partition coefficient (log P) for hydrazine compounds typically ranges from -1.3 to -2.1, indicating strong preference for aqueous phases over organic phases [16]. This characteristic makes the compound unsuitable for extraction into nonpolar media without prior chemical modification. Solvent System ConsiderationsMixed solvent systems containing both polar and nonpolar components may exhibit intermediate solubility behavior. However, the predominant polar character of (cyclobutylmethyl)hydrazine dihydrochloride ensures that solubility remains dependent on the polar fraction of the solvent mixture [17]. pH-Dependent Stability in Aqueous MediaThe stability of (cyclobutylmethyl)hydrazine dihydrochloride in aqueous solutions demonstrates strong pH dependence, with optimal stability observed under acidic conditions. Hydrazine compounds typically exhibit maximum stability near pH 3.5 [18], where protonation states favor the more stable hydrazinium ion form. Acidic pH Conditions (pH 1-4)Under acidic conditions, (cyclobutylmethyl)hydrazine dihydrochloride demonstrates enhanced chemical stability. The protonated hydrazinium form predominates at low pH values, which reduces susceptibility to oxidative degradation and minimizes hydrolytic decomposition pathways [18]. Studies indicate that hydrazine compounds show minimal degradation in 1M hydrochloric acid solutions over extended periods [10]. The activation energy for decomposition under acidic conditions is significantly higher, with values approaching 17.9 kcal/mol at pH 3.5 [18]. This results in extended shelf life, with time for 10% degradation (t₀.₉) estimated at 1.56 years at 25°C under optimal acidic storage conditions [18]. Neutral pH Conditions (pH 5-8)At neutral pH values, (cyclobutylmethyl)hydrazine dihydrochloride experiences moderate stability with increased susceptibility to hydrolytic degradation. The compound undergoes water attack on both dicationic and cationic forms, leading to formation of decomposition products including ammonia, nitrogen, and various hydrazine derivatives [18]. Buffer systems can significantly influence stability. Phosphate buffers (H₂PO₄⁻/HPO₄²⁻) demonstrate catalytic effects on hydrazine decomposition, accelerating degradation rates compared to unbuffered solutions [18]. However, acetate and carbonate buffers show minimal catalytic activity [18]. Alkaline pH Conditions (pH 9-12)Under alkaline conditions, (cyclobutylmethyl)hydrazine dihydrochloride exhibits rapid degradation through hydroxyl ion attack on both cationic and neutral forms of the molecule [18]. The decomposition rate increases dramatically, with rate constants in the range of 10⁻⁴ s⁻¹ under strongly basic conditions [10]. Alkaline degradation pathways involve deprotonation of the hydrazinium cation followed by nucleophilic attack by hydroxide ions, leading to rapid conversion to ammonia, nitrogen, and water [18]. The shortest half-life (0.38 hours) for hydrazine compounds is observed in 1M sodium hydroxide solutions [10]. Dates
Last modified: 08-16-2023
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